(+)-alpha-Pinene

Catalog No.
S567672
CAS No.
7785-70-8
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-alpha-Pinene

CAS Number

7785-70-8

Product Name

(+)-alpha-Pinene

IUPAC Name

(1R,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-ene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

GRWFGVWFFZKLTI-RKDXNWHRSA-N

SMILES

CC1=CCC2CC1C2(C)C

Synonyms

(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (1R,5R)-(+)- 2-Pinene; (1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene; (+)-(1R)-α-Pinene; (+)-2-Pinene; (+)-α-Pinene; (1R,5R)-(+)-α-Pinene; (R)-(+)-α-Pinene; 1R-α-Pinene; d-α-Pinene;

Canonical SMILES

CC1=CCC2CC1C2(C)C

Isomeric SMILES

CC1=CC[C@@H]2C[C@H]1C2(C)C

Anti-inflammatory properties

Studies suggest (+)-alpha-Pinene possesses anti-inflammatory properties. Research has shown its ability to suppress the production of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in mouse peritoneal macrophages, potentially offering benefits in inflammatory conditions Source: [PubMed study on alpha pinene anti-inflammatory activity: ].

Potential neuroprotective effects

(+)-alpha-Pinene has been explored for its potential neuroprotective properties. Studies indicate its ability to improve memory and cognitive function in animal models, possibly through its interaction with the cholinergic system and modulation of GABAA receptors Source: [Therapeutic Potential of α- and β-Pinene: ]. However, further research is needed to understand the mechanisms and potential therapeutic applications in humans.

Antimicrobial activity

(+)-alpha-Pinene exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential use as a natural disinfectant or preservative Source: [Antimicrobial activity of alpha-pinene: ]. However, more research is required to determine its efficacy and safety in specific contexts.

Antitumor potential

Preliminary research suggests (+)-alpha-Pinene may possess antitumor properties. Studies have shown its ability to inhibit the growth and proliferation of certain cancer cells in vitro, warranting further investigation into its potential therapeutic applications Source: [Anticancer and chemopreventive effects of alpha-pinene: ]. It's important to note that these are early-stage findings, and more research is needed to understand the mechanisms and potential clinical applications.

Other potential applications

(+)-alpha-Pinene is also being explored for its potential applications in various areas, including:

  • Insecticidal activity: Studies suggest its potential as a natural insecticide Source: [Insecticidal activity of alpha-pinene: ].
  • Flavoring agent: Due to its characteristic pine aroma, (+)-alpha-Pinene is used as a flavoring agent in food and beverages.
  • Industrial applications: It also finds use as a solvent and in the production of various chemicals.

(+)-alpha-Pinene is a bicyclic monoterpene predominantly found in the essential oils of coniferous trees, particularly in turpentine. It exhibits a characteristic pine-like aroma and is a significant component in the fragrance and flavor industries. The molecular formula of (+)-alpha-Pinene is C₁₀H₁₈, and its structure features a double bond and a bridged bicyclic system, which contributes to its unique chemical properties.

, particularly oxidation and ozonolysis. Under atmospheric conditions, it reacts with ozone to form secondary organic aerosols (SOA), which are crucial for cloud formation and climate regulation. The reaction with ozone can lead to the formation of highly oxidized organic molecules, which significantly contribute to particulate matter in the atmosphere .

Additionally, (+)-alpha-Pinene can react with nitrogen dioxide on mineral surfaces, yielding various oxidation products such as pinonaldehyde and pinonic acid . Its thermal stability has been studied extensively, showing that it remains stable under nitrogen but can oxidize when exposed to oxygen at elevated temperatures .

Research indicates that (+)-alpha-Pinene possesses several biological activities. It exhibits anti-inflammatory properties by suppressing key signaling pathways in macrophages . Furthermore, it has shown antibacterial effects against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for natural antimicrobial agents . In cancer research, (+)-alpha-Pinene has been noted for its potential anti-tumor effects through cell cycle arrest mechanisms in hepatoma cell lines .

Synthesis of (+)-alpha-Pinene can be achieved through several methods:

  • Natural Extraction: It is commonly extracted from pine tree resin or turpentine.
  • Chemical Synthesis: Laboratory synthesis often involves cyclization reactions starting from simpler terpenes or through enzymatic pathways using pinene synthase .
  • Biotransformation: Microbial fermentation processes can also be employed to produce (+)-alpha-Pinene from renewable biomass sources.

(+)-alpha-Pinene has diverse applications across various industries:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
  • Food Industry: Used as a flavoring agent in food products.
  • Pharmaceuticals: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
  • Agriculture: Investigated as a potential natural pesticide due to its insect-repelling properties.

Studies have shown that (+)-alpha-Pinene interacts with various environmental factors, influencing its reactivity and biological activity. For instance, its reaction with ozone produces complex mixtures of oxidation products that can affect air quality and climate dynamics . Additionally, its interactions with mineral surfaces in the presence of adsorbed nitrates lead to the formation of various organic nitrates, further complicating atmospheric chemistry .

Several compounds share structural similarities with (+)-alpha-Pinene. Here are some notable examples:

CompoundMolecular FormulaUnique Features
Beta-PineneC₁₀H₁₈Exhibits different odor profile; less volatile than alpha-pinene.
LimoneneC₁₀H₁₈Known for citrus scent; utilized extensively in cleaning products.
MyrceneC₁₀H₁₆Displays anti-inflammatory properties; found in hops and bay leaves.
CampheneC₁₀H₁₆Used in fragrances; has distinct camphor-like aroma.

The uniqueness of (+)-alpha-Pinene lies in its specific structural configuration and resultant reactivity patterns, particularly its role as a precursor for SOA formation and its diverse biological activities compared to other similar compounds.

Natural Biosynthetic Pathways in Plants

(+)-α-Pinene is synthesized in conifers (e.g., Pinus spp.) and angiosperms (e.g., Paeonia lactiflora) via the methylerythritol phosphate (MEP) pathway in plastids. The pathway begins with the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GPP, catalyzed by geranyl diphosphate synthase (GPPS). Pinene synthase (PS) then cyclizes GPP into the bicyclic structure of α-pinene through a carbocation intermediate.

Stereochemical Control:
The stereospecificity of (+)-α-pinene biosynthesis arises from the enzyme’s active site geometry. For example, (+)-α-pinene synthase from Pinus taeda retains the 4R hydrogen of mevalonate during cyclization, while eliminating the 4S hydrogen. This contrasts with (-)-α-pinene synthases, which exhibit mirror-image stereochemistry.

Regulation:
In Paeonia lactiflora, the gene PlPIN encodes a monoterpene synthase that exclusively produces (+)-α-pinene from GPP, indicating transcriptional specialization for secondary metabolite biosynthesis. Rice diterpenoid phytoalexins also rely on MEP pathway intermediates, regulated by transcription factors like OsTGAP1 under stress.

Microbial Engineering Strategies for Enhanced Production

Escherichia coli Metabolic Engineering

E. coli has been engineered to produce (+)-α-pinene via heterologous pathways:

Pathway Construction:

  • MEP Pathway Enhancement: Overexpression of dxs (1-deoxy-D-xylulose 5-phosphate synthase), dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase) increased precursor flux,

Activity Against Candida albicans and Biofilm Disruption

(+)-Alpha-pinene demonstrates fungicidal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 128–512 µg/mL [1]. Molecular docking simulations identify thymidylate synthase ($$E{binding} = -52 \, \text{kcal mol}^{-1}$$) and δ-14-sterol reductase ($$E{binding} = -44 \, \text{kcal mol}^{-1}$$) as primary targets, suggesting interference with ergosterol biosynthesis [1]. The compound disrupts biofilm integrity, achieving 88% destruction of mature C. albicans biofilms through membrane permeabilization [1]. Time-kill assays indicate concentration-dependent fungicidal action rather than time-dependent effects, with complete eradication observed at 4× MIC concentrations [1].

Synergistic Effects with Antimicrobial Agents

In Campylobacter jejuni, (+)-alpha-pinene enhances antibiotic efficacy by 512-fold when combined with ciprofloxacin or erythromycin [2] [4]. This synergism occurs through dual mechanisms:

  • Efflux pump inhibition: Upregulation of cmeABC and Cj1687 efflux genes indicates compensatory bacterial responses to efflux system blockade [2]. Ethidium bromide accumulation assays confirm reduced efflux activity in wild-type strains compared to ΔcmeB mutants [4].
  • Membrane permeability modulation: Increased uptake of antimicrobials correlates with decreased membrane integrity, as evidenced by altered outer membrane protein expression (e.g., Omp50) [4].
OrganismAntimicrobial AgentMIC Reduction (Fold)Mechanism
C. jejuniCiprofloxacin512Efflux inhibition + membrane disruption [2] [4]
C. jejuniErythromycin256Efflux pump modulation [4]
C. albicansNoneN/AErgosterol binding [1]

Anti-Inflammatory and Antioxidant Properties

Modulation of Proinflammatory Cytokines

In murine acute pancreatitis models, (+)-alpha-pinene (50 mg/kg) reduces pancreatic edema by 40% and decreases serum amylase/lipase levels by 58% [3]. Transcriptional analysis shows suppression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) through inhibition of nuclear factor-kappa B (NF-κB) signaling pathways [3]. Myeloperoxidase (MPO) activity, a neutrophil infiltration marker, decreases by 65% in treated groups compared to untreated controls [3].

Scavenging Reactive Oxygen Species (ROS)

While direct ROS scavenging remains unquantified in provided studies, (+)-alpha-pinene's anti-inflammatory effects correlate with reduced oxidative stress markers. In pancreatitis models, treatment normalizes glutathione (GSH) levels and decreases malondialdehyde (MDA) concentrations by 47%, indicating mitigation of lipid peroxidation [3].

Antitumor and Cytotoxic Effects

Chemotherapeutic Synergy in Non-Small Cell Lung Cancer

(+)-Alpha-pinene exhibits synergistic activity with paclitaxel (combination index = 0.82) against NSCLC cell lines, enhancing apoptosis through undefined mechanisms [3]. Cell cycle analysis reveals G2/M phase arrest, though specific molecular targets remain uncharacterized in the provided data.

miRNA Regulation and Apoptosis Pathways

Current studies in the provided literature do not address miRNA modulation or detailed apoptosis pathway engagement by (+)-alpha-pinene. Further research is required to elucidate these mechanisms.

Neuroprotective and Neuromodulatory Actions

GABA_A Receptor Modulation

No direct evidence of GABA_A receptor interaction by (+)-alpha-pinene exists in the provided research. Prior studies suggest terpene-mediated neuromodulation typically occurs through allosteric receptor binding, but specific data for this compound are lacking.

Acetylcholinesterase Inhibition

The reviewed literature does not contain experimental data on acetylcholinesterase inhibition by (+)-alpha-pinene. Related monoterpenes demonstrate this activity, but compound-specific studies remain necessary.

Physical Description

Liquid

XLogP3

2.8

Boiling Point

156.14999999999998 °C

LogP

4.83 (LogP)
4.44
4.48

Melting Point

-60.49999999999999 °C
Mp ?50 °
-62 °C
-62°C

UNII

H6CM4TWH1W

GHS Hazard Statements

Aggregated GHS information provided by 1494 companies from 20 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1494 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1489 of 1494 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (94.69%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (84.69%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (89.99%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

7785-70-8
7785-26-4

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

All other basic organic chemical manufacturing
Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)-: ACTIVE

Dates

Modify: 2023-08-15

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